disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
Cefodizime Sodium is a third-generation cephalosporin antibiotic with broad-spectrum activity against both aerobic gram-positive and gram-negative bacteria . It is commonly used to treat upper and lower respiratory tract infections, urinary tract infections, and gonorrhea . Cefodizime Sodium is known for its bactericidal properties, targeting penicillin-binding proteins (PBPs) which are crucial for bacterial cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefodizime Sodium can be synthesized through various methods, including enzyme-catalyzed processes. One such method involves the use of immobilized ceftiofur synthetase to catalyze the reaction between 7-aminocephalosporanic acid (7-ACA) and methyl ester . This method is advantageous due to its high yield, short reaction time, and high purity of the final product .
Industrial Production Methods
In industrial settings, Cefodizime Sodium is often produced using chemical synthesis methods that involve multiple steps, including the protection and deprotection of functional groups, and the use of boron trifluoride as an acid catalyst . These methods are designed to maximize yield and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Cefodizime Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Cefodizime Sodium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Medicine: Used in clinical trials to evaluate its efficacy in treating various bacterial infections.
Industry: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.
Mechanism of Action
Cefodizime Sodium exerts its effects by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This binding inhibits the final stages of cell wall assembly, leading to cell lysis and death . Additionally, Cefodizime Sodium has been shown to modulate immune responses by increasing the expression of toll-like receptor 4 (TLR-4) in neutrophils .
Comparison with Similar Compounds
Cefodizime Sodium is often compared with other third-generation cephalosporins, such as:
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Cefotaxime: Similar in spectrum to Cefodizime Sodium but with different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Cefodizime Sodium.
Cefodizime Sodium is unique due to its prolonged elimination half-life and its ability to modulate immune responses, which may contribute to its superior clinical efficacy in certain infections .
Properties
IUPAC Name |
disodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxylatomethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O7S4.2Na/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9;;/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32);;/q;2*+1/p-2/b25-12+;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOBLQIRACJNPA-QGLHITIPSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O7S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86329-79-5 | |
Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl]-8-oxo-, sodium salt (1:2), (6R,7R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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